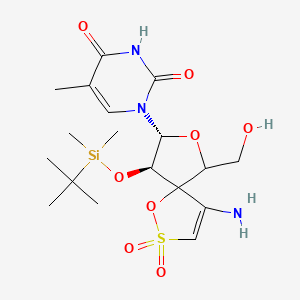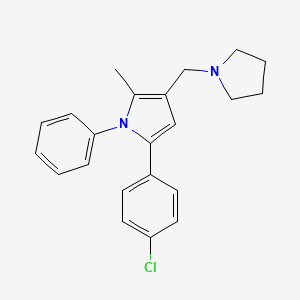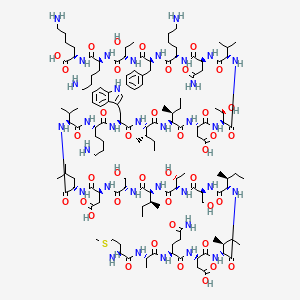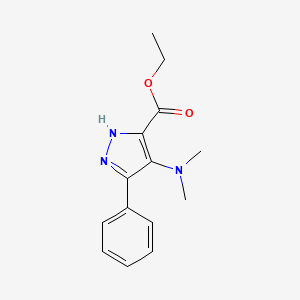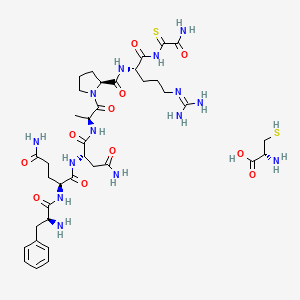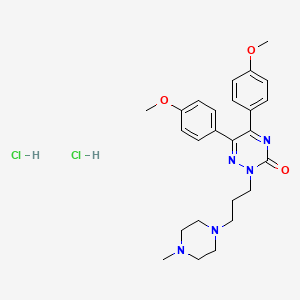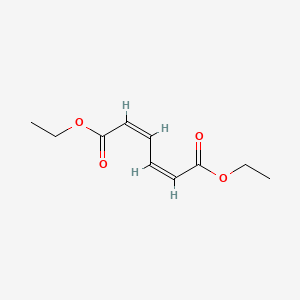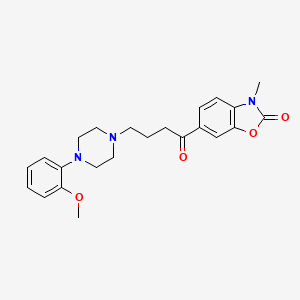
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Benzoxazolone and 1-bromo-4-(2-methoxyphenyl)piperazine.
Conditions: Nucleophilic substitution reaction in the presence of a base.
Product: Intermediate compound with piperazine ring.
Step 3: Addition of Methoxyphenyl Group
Reactants: Intermediate compound and 2-methoxyphenyl isocyanate.
Conditions: Reflux in an appropriate solvent.
Product: Final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Preparation of Benzoxazolone Core
Reactants: 2-aminophenol and an appropriate carboxylic acid derivative.
Conditions: Reflux in the presence of a dehydrating agent.
Product: Benzoxazolone.
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
類似化合物との比較
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
特性
CAS番号 |
124694-98-0 |
|---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC名 |
6-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butanoyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H27N3O4/c1-24-18-10-9-17(16-22(18)30-23(24)28)20(27)7-5-11-25-12-14-26(15-13-25)19-6-3-4-8-21(19)29-2/h3-4,6,8-10,16H,5,7,11-15H2,1-2H3 |
InChIキー |
UYFOENPKWRFCLR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4OC)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






